molecular formula C17H19N3O5S B4973059 3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide

3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide

Cat. No. B4973059
M. Wt: 377.4 g/mol
InChI Key: NQSUITYTFMNNQR-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules characterized by the presence of functional groups such as sulfonyl, nitro, and amide. These functional groups play a crucial role in defining the chemical behavior and properties of the compound.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that incorporate the desired functional groups onto the benzene ring. A study by Kolev and Angelov (2008) describes the synthesis and structural elucidation of a related compound, emphasizing the importance of spectroscopic techniques and quantum chemical calculations for characterizing the synthesized molecules (Kolev & Angelov, 2008).

Molecular Structure Analysis

The molecular structure is often determined using X-ray crystallography, NMR, and IR spectroscopy. The study mentioned above provides detailed insights into the molecular geometry, characterized by intramolecular hydrogen bonds and specific configurations of amide fragments, which are critical for understanding the molecule's behavior and interactions (Kolev & Angelov, 2008).

properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-18-26(24,25)16-9-6-13(7-10-16)8-11-17(21)19-14-4-3-5-15(12-14)20(22)23/h3-7,9-10,12,18H,2,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSUITYTFMNNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide

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